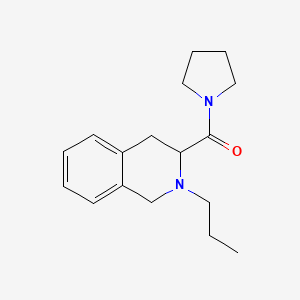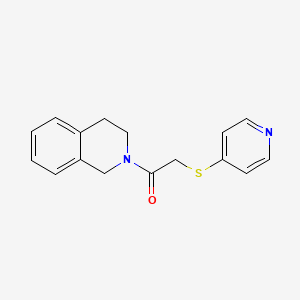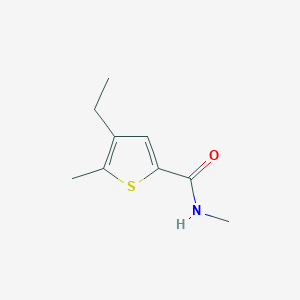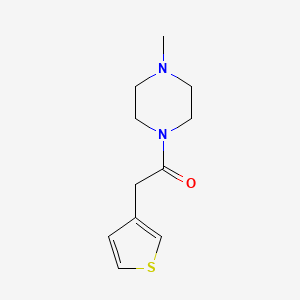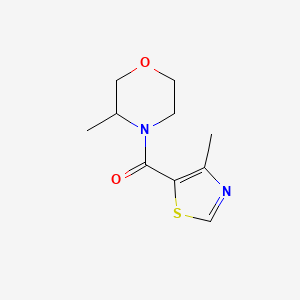
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MMTH, is a synthetic compound that has been studied for its potential use in scientific research. MMTH is a heterocyclic compound that contains both a morpholine and a thiazole ring in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to reduce oxidative stress and inflammation in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments is its stability and ease of synthesis. The compound can be synthesized using various methods, and its purity can be determined using standard techniques. However, one limitation of using (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and conditions for its use in lab experiments.
Orientations Futures
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone derivatives with improved specificity and potency. Another direction is the investigation of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone in lab experiments and its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been achieved using different methods, including the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid in the presence of coupling agents such as DCC or EDC. Another method involves the reaction of 3-methylmorpholine-4-carboxylic acid with 4-methylthiazole-5-carboxylic acid using N-hydroxysuccinimide and dicyclohexylcarbodiimide as coupling agents. The purity of the synthesized compound can be determined using various techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-5-14-4-3-12(7)10(13)9-8(2)11-6-15-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLPFFMRDKPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
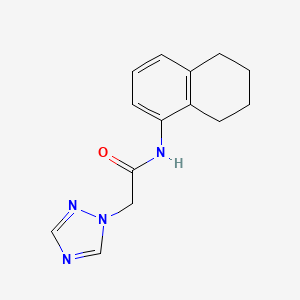

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
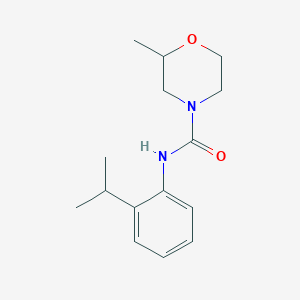
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
